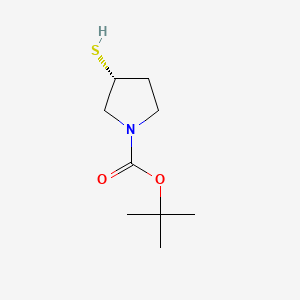

(R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVCJLUVFPPQLX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733581 | |

| Record name | tert-Butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236007-42-3 | |

| Record name | tert-Butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate synthesis from hydroxyproline

An In-Depth Technical Guide to the Stereoselective Synthesis of (R)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate

Abstract

This compound is a valuable chiral building block in medicinal chemistry and drug development, prized for its role in creating conformationally constrained peptides and other complex molecular architectures. This guide provides a comprehensive, in-depth exploration of a robust and stereoselective synthetic route to this compound, commencing from a suitable N-protected 3-hydroxyproline precursor. We will dissect a field-proven, multi-step synthesis that leverages the Mitsunobu reaction for a key stereoinvertive transformation. This document is intended for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also the underlying mechanistic rationale and critical process considerations to ensure reproducibility and high yield.

Introduction: The Strategic Importance of Chiral Mercaptopyrrolidines

The pyrrolidine ring is a privileged scaffold in pharmaceutical science, forming the core of numerous successful drugs. The incorporation of specific stereocenters and functional groups, such as a thiol, allows for precise modulation of a molecule's interaction with biological targets. The thiol group, in particular, is a versatile functional handle for covalent modification, metal chelation, or mimicking natural amino acid residues like cysteine.

The target molecule, this compound, provides a synthetically convenient, orthogonally protected scaffold. The tert-butoxycarbonyl (Boc) group offers stable protection for the ring nitrogen under a wide range of conditions, yet it is readily removed under acidic conditions, making it ideal for subsequent steps like peptide synthesis. The stereochemistry at the C3 position is critical for defining the three-dimensional space occupied by the thiol, which in turn dictates its biological activity.

Overall Synthetic Strategy

The synthesis of the target (R)-3-mercaptan from a (S)-3-hydroxy precursor is a classic example of leveraging stereospecific reactions to achieve a desired enantiomer. The overall strategy hinges on a three-step sequence designed for efficiency, high fidelity, and stereochemical control.

-

Protection of the Starting Material : The synthesis begins with an appropriate chiral precursor, such as (2S, 3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid methyl ester. For the purpose of this guide, we will focus on the core transformation of the hydroxyl group, assuming the precursor is appropriately protected at the nitrogen and carboxylate positions. The key starting material is a molecule containing a (3S)-hydroxyl group.

-

Stereoinvertive Thiolation : The cornerstone of this synthesis is the conversion of the secondary alcohol into a thioester with inversion of configuration. The Mitsunobu reaction is the method of choice for this transformation, offering mild conditions and predictable stereochemical outcomes.[1][2]

-

Thioester Hydrolysis : The final step involves the deprotection of the thioacetate to unveil the free thiol, yielding the target compound. This is typically achieved via basic hydrolysis.[3][4]

The complete workflow is visualized below.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Mercaptopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of tert-butyl 3-mercaptopyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The strategic placement of the thiol group on the pyrrolidine scaffold, combined with the acid-labile Boc protecting group, makes this molecule a versatile intermediate for the synthesis of complex heterocyclic compounds. This document details the compound's structural and physicochemical characteristics, provides validated experimental protocols for its synthesis and characterization, and explores its reactivity and applications, particularly in the development of novel therapeutics.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, five-membered saturated heterocyclic structure provides an excellent framework for creating three-dimensional diversity in drug candidates, which can lead to improved potency and selectivity.[1] The introduction of a mercapto (-SH) group onto this scaffold further enhances its utility, enabling its use in covalent targeting, as a nucleophile in various reactions, or as a precursor for a range of sulfur-containing functionalities.

The protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group is a crucial strategy in the multi-step synthesis of complex molecules. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing an orthogonal protecting group strategy that is fundamental to modern organic synthesis.[2] This guide focuses on tert-butyl 3-mercaptopyrrolidine-1-carboxylate, a key representative of this class of compounds.

Physicochemical Properties

The physicochemical properties of tert-butyl 3-mercaptopyrrolidine-1-carboxylate are foundational to its handling, reactivity, and application in synthesis.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 3-sulfanylpyrrolidine-1-carboxylate | [3] |

| Synonyms | N-Boc-3-mercaptopyrrolidine, 1-Boc-3-mercaptopyrrolidine, tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | [3] |

| CAS Number | 371240-66-3 | [3] |

| Molecular Formula | C₉H₁₇NO₂S | [3] |

| Molecular Weight | 203.30 g/mol | [3] |

| Appearance | Colorless oil (predicted/reported for similar compounds) | [4] |

Solubility and Stability

Based on the structural characteristics of a Boc-protected pyrrolidine with a thiol group, the following solubility profile can be inferred:

-

Soluble: In a wide range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and methanol.[2]

-

Insoluble: In water.[2]

Stability and Storage:

tert-Butyl 3-mercaptopyrrolidine-1-carboxylate is sensitive to oxidation, a common characteristic of thiols. To ensure its integrity, it should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[2][5] For long-term storage, temperatures of 2-8°C are recommended.[2][5]

Synthesis of tert-Butyl 3-mercaptopyrrolidine-1-carboxylate

A common and effective method for the synthesis of tert-butyl 3-mercaptopyrrolidine-1-carboxylate involves the conversion of a hydroxyl group to a thiol group, often via a Mitsunobu reaction.[6][7][8] This approach offers high yields and stereochemical control.

Synthetic Workflow

Experimental Protocol: Synthesis via Mitsunobu Reaction

This protocol describes the conversion of N-Boc-3-hydroxypyrrolidine to tert-butyl 3-mercaptopyrrolidine-1-carboxylate.

Step 1: Thioacetate Formation

-

To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add triphenylphosphine (PPh₃, 1.5 eq) and thioacetic acid (1.5 eq).

-

Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield S-((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl) ethanethioate.

Step 2: Hydrolysis to the Thiol

-

Dissolve the thioacetate intermediate (1.0 eq) in anhydrous methanol under an argon atmosphere.

-

Cool the solution to 0 °C and add a solution of sodium methoxide in methanol (e.g., 25 wt%, 1.2 eq).

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-mercaptopyrrolidine-1-carboxylate.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are critical. The following sections detail the expected spectroscopic data for tert-butyl 3-mercaptopyrrolidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the target molecule. While a dedicated spectrum for the target compound is not publicly available, data from structurally similar compounds can provide an estimation of the expected chemical shifts.[4][9]

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~3.3 - 3.7 | m | 4H | Pyrrolidine ring protons (CH₂) adjacent to nitrogen |

| ~2.8 - 3.2 | m | 1H | Pyrrolidine ring proton (CH) attached to sulfur |

| ~1.8 - 2.2 | m | 2H | Pyrrolidine ring protons (CH₂) |

| ~1.6 | br s | 1H | Thiol proton (SH) |

| 1.46 | s | 9H | tert-butyl protons (C(CH₃)₃) |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~154 | Carbonyl carbon of the Boc group (C=O) |

| ~79 | Quaternary carbon of the Boc group (C(CH₃)₃) |

| ~45 - 55 | Pyrrolidine ring carbons (CH₂) adjacent to nitrogen |

| ~35 - 45 | Pyrrolidine ring carbon (CH) attached to sulfur |

| ~30 - 35 | Pyrrolidine ring carbon (CH₂) |

| 28.5 | tert-butyl methyl carbons (C(CH₃)₃) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (aliphatic) |

| ~2550 | Weak | S-H stretch (thiol) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1400 | Medium | C-N stretch |

| ~1160 | Strong | C-O stretch (Boc ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z (Predicted) | Proposed Fragment Ion |

| 204.1 | [M+H]⁺ |

| 148.1 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 104.1 | [M - Boc + H]⁺ (Loss of the Boc group) |

| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |

Reactivity and Applications in Drug Discovery

The presence of the Boc-protected amine and the free thiol group dictates the reactivity of tert-butyl 3-mercaptopyrrolidine-1-carboxylate, making it a valuable intermediate in the synthesis of a variety of target molecules.

Key Reactions

-

S-Alkylation: The thiol group can be readily alkylated with various electrophiles to introduce a wide range of substituents.

-

Disulfide Formation: The thiol can be oxidized to form a disulfide bond, a common linkage in peptides and other biologically active molecules.

-

Michael Addition: As a soft nucleophile, the thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds.

-

Boc Deprotection: The Boc group can be removed with strong acids like trifluoroacetic acid (TFA) to reveal the free secondary amine, which can then be further functionalized.[10]

Applications in Medicinal Chemistry

The unique structural features of Boc-protected mercaptopyrrolidine make it a valuable building block for the synthesis of:

-

Enzyme Inhibitors: The pyrrolidine scaffold can mimic natural amino acids like proline, while the thiol group can interact with active site residues of enzymes, including metalloproteinases and cysteine proteases.

-

Antiviral and Anticancer Agents: The incorporation of this scaffold into larger molecules has been explored for the development of novel antiviral and anticancer therapeutics.[11]

-

Peptidomimetics: The constrained conformation of the pyrrolidine ring can be used to create peptidomimetics with enhanced metabolic stability and cell permeability.[11]

Safety and Handling

tert-Butyl 3-mercaptopyrrolidine-1-carboxylate is classified as a hazardous substance.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove to fresh air.[3]

Conclusion

tert-Butyl 3-mercaptopyrrolidine-1-carboxylate is a highly versatile and valuable building block for drug discovery and medicinal chemistry. Its well-defined physicochemical properties, coupled with its predictable reactivity, allow for its strategic incorporation into a wide range of complex molecules. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate. Retrieved from [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. Retrieved from [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

-

Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Diastereomeric Pyrrolidine Sulfamides via Anchimerically Assisted Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

ResearchGate. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

AbacipharmTech. (n.d.). tert-Butyl 3-mercaptopyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Page loading... [wap.guidechem.com]

- 3. tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate | C9H17NO2S | CID 13324658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arrow.tudublin.ie [arrow.tudublin.ie]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (R)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate (CAS 1236007-42-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate, identified by CAS number 1236007-42-3, is a valuable chiral building block in modern organic synthesis and medicinal chemistry. This molecule features a pyrrolidine ring, a common scaffold in numerous pharmaceuticals, with its stereochemistry fixed in the (R)-configuration. The presence of a nucleophilic thiol (-SH) group at the 3-position and a stable tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a highly versatile intermediate. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, characteristic spectroscopic data, key applications in drug discovery, and essential safety and handling procedures to empower researchers in its effective and safe utilization.

Physicochemical Properties, and Safety & Handling

Understanding the fundamental properties and safety requirements is critical before incorporating this reagent into any workflow.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1236007-42-3 | [1][2] |

| IUPAC Name | tert-Butyl (3R)-3-sulfanylpyrrolidine-1-carboxylate | [1] |

| Synonyms | (R)-1-Boc-3-mercaptopyrrolidine, (R)-3-Mercapto-pyrrolidine-1-carboxylic acid tert-butyl ester | [1] |

| Molecular Formula | C₉H₁₇NO₂S | [3] |

| Molecular Weight | 203.30 g/mol | [3] |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white solid | [3] |

Table 2: Safety, Handling, and Storage

| Category | Information | Source(s) |

| GHS Pictograms | Irritant (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fumes/vapors.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Storage | Store in a tightly-closed container in a cool, dry, well-ventilated area. Recommended storage at 2-8°C. | [1] |

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. |

Synthesis and Purification

While commercially available, an in-house synthesis may be required. A reliable and high-yielding method to produce the target compound is via a two-step sequence from the corresponding chiral alcohol, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. This route leverages the Mitsunobu reaction, a powerful tool for converting alcohols with a clean inversion of stereochemistry.[4][5]

Rationale for Synthetic Strategy: The Mitsunobu reaction is ideal for this transformation as it proceeds under mild conditions, preserving the acid-labile Boc protecting group.[6] Using thioacetic acid as the nucleophile generates a thioacetate intermediate. The key advantage is the predictable Sₙ2-type inversion of the stereocenter at the C-3 position, converting the (S)-alcohol precursor to the desired (R)-configured product.[5] Subsequent hydrolysis of the thioacetate under basic conditions unmasks the free thiol without compromising the rest of the molecule.

Detailed Experimental Protocol:

Step 1: Synthesis of tert-butyl (3R)-3-(acetylthio)pyrrolidine-1-carboxylate

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and anhydrous tetrahydrofuran (THF).

-

Cool the resulting solution to 0°C in an ice bath with stirring.

-

Add thioacetic acid (1.2 eq) to the solution.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5°C. The causality for this slow addition is to control the exothermic reaction and prevent the formation of undesired byproducts.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the thioacetate intermediate as a pale yellow oil.

Step 2: Synthesis of this compound (1236007-42-3)

-

Dissolve the thioacetate intermediate (1.0 eq) from Step 1 in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution. This basic hydrolysis cleaves the acetyl group to reveal the free thiol.

-

Stir the mixture vigorously at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture to pH ~7 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by flash column chromatography if necessary to yield the final high-purity thiol.

Spectroscopic Characterization

Confirming the identity and purity of the final compound is a self-validating step crucial for its use in subsequent research. While a Certificate of Analysis should be consulted for specific batch data, the following provides expected spectroscopic signatures.

Table 3: Predicted Spectroscopic Data

| Technique | Data |

| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 3.55-3.20 (m, 4H, pyrrolidine CH₂-N), 3.15-3.05 (m, 1H, CH-S), 2.20-2.05 (m, 1H, pyrrolidine CH₂), 1.95-1.80 (m, 1H, pyrrolidine CH₂), 1.65 (br s, 1H, SH), 1.46 (s, 9H, C(CH₃)₃). |

| ¹³C-NMR (100 MHz, CDCl₃) | δ (ppm): 154.5 (C=O, carbamate), 80.0 (C(CH₃)₃), 52.0 (CH₂-N), 45.5 (CH₂-N), 38.0 (CH-S), 34.0 (CH₂), 28.5 (C(CH₃)₃). |

| Mass Spec. (ESI+) | Expected m/z for C₉H₁₇NO₂S: [M+H]⁺ = 204.10, [M+Na]⁺ = 226.08. |

| IR Spectroscopy | ν (cm⁻¹): ~2975 (C-H stretch), ~2550 (S-H stretch, weak), ~1690 (C=O stretch, carbamate), ~1160 (C-O stretch). |

Note: Predicted values are based on the chemical structure and data from similar compounds. Actual experimental values may vary slightly.

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it a strategic component in the synthesis of complex molecular targets.

-

Chiral Scaffolding: Chirality is a cornerstone of modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[7][8][9][10] This compound provides a stereochemically defined pyrrolidine ring, a privileged scaffold found in numerous FDA-approved drugs, enabling precise three-dimensional orientation of substituents for optimal target binding.

-

Introduction of a Nucleophilic Thiol: The mercapto group is a versatile functional handle.

-

Covalent Inhibitors: It can act as a soft nucleophile to form covalent bonds with electrophilic residues (e.g., cysteine, lysine) in protein active sites, a strategy used to achieve potent and durable target inhibition.

-

Linker Chemistry: It is readily functionalized via S-alkylation or Michael addition to attach probes, linkers for antibody-drug conjugates (ADCs), or other molecular fragments.

-

Metal Chelation: Thiols are excellent ligands for various metal ions and can be incorporated into molecules designed as metal chelators or metalloenzyme inhibitors.

-

-

Boc Protection and Deprotection: The Boc group offers robust protection of the pyrrolidine nitrogen under a wide range of reaction conditions (e.g., nucleophilic additions, oxidations).[3] Its facile removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) allows for subsequent functionalization at the nitrogen atom, such as amide bond formation or reductive amination, at a later stage in a synthetic sequence. This strategic protection is fundamental to multi-step synthesis.

References

-

Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

-

ResearchGate. (2023). How can I convert an unsaturated lipid alcohol to its counterpart thiol without reduction of double bonds? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. PMC. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. Retrieved from [Link]

-

Novachemistry. (n.d.). Product List. Retrieved from [Link]

-

Novachemistry. (n.d.). Product List. Retrieved from [Link]

-

BIOFOUNT. (n.d.). Product Page for this compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis and Ru(II)-BINAP reduction of a ketoester derived from hydroxyproline. Retrieved from [Link]

-

PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)pyrrolidine-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 3-oxopyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubMed Central. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved from [Link]

-

Chiralpedia. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Retrieved from [Link]

-

PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

-

Chiralpedia. (2025). Chiral Drugs: A twisted tale in pharmaceuticals. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. (R)-3-Mercapto-pyrrolidine-1-carboxylic acid tert-butyl ester | 1236007-42-3 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 10. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of (R)-3-Hydroxypyrrolidine in Modern Drug Discovery

An In-depth Technical Guide to Chiral Pool Synthesis Starting from (R)-3-Hydroxypyrrolidine

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs.[1][2] Its rigid, five-membered structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing molecules that interact with specific biological targets such as enzymes and receptors.[3] Chiral pool synthesis, a strategy that utilizes enantiomerically pure natural products as starting materials, is a powerful and efficient method for accessing optically pure compounds without resorting to complex asymmetric synthesis or challenging chiral resolutions.[2][4]

(R)-3-hydroxypyrrolidine stands out as a premier building block within the chiral pool. Its inherent chirality, coupled with the orthogonal reactivity of its secondary amine and secondary alcohol, provides a robust and versatile starting point for the stereoselective synthesis of a wide array of complex, biologically active molecules.[2][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the key synthetic strategies, field-proven protocols, and critical applications of this invaluable chiral synthon. We will explore the causality behind experimental choices, from protecting group strategies to stereocontrolled functionalization, grounding our discussion in authoritative examples from the synthesis of significant pharmaceutical agents.

Chapter 1: Foundational Protecting Group Strategies

The successful application of (R)-3-hydroxypyrrolidine in a multi-step synthesis hinges on a well-designed protecting group strategy. The presence of both a nucleophilic secondary amine and a secondary alcohol necessitates their temporary masking to ensure chemoselectivity in subsequent transformations. The choice of protecting groups is dictated by their stability to the planned reaction conditions and the orthogonality of their cleavage conditions.[6]

Protection of the Secondary Amine

The pyrrolidine nitrogen is typically protected first due to its higher nucleophilicity. The most common choices are carbamate-based protecting groups, which are valued for their stability and reliable cleavage methods.

-

tert-Butoxycarbonyl (Boc): The Boc group is arguably the most frequently used protecting group for this purpose. It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic conditions. Its primary advantage is its facile removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which leaves many other functional groups, including silyl ethers and esters, intact.[7]

-

Benzyloxycarbonyl (Cbz or Z): The Cbz group, introduced using benzyl chloroformate, offers an orthogonal deprotection strategy. It is stable to acidic and basic conditions but is cleanly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). This makes it an excellent choice when acid-labile groups are present elsewhere in the molecule.[8]

The selection between Boc and Cbz is a critical strategic decision. If the synthetic route involves hydrogenation to reduce other functional groups (e.g., azides, alkenes), the Cbz group would be cleaved simultaneously, which may or may not be desirable. Conversely, if strong acid is required for other steps, the Boc group would be unsuitable.

Table 1: Comparison of Common N-Protecting Groups for (R)-3-Hydroxypyrrolidine

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Stability Profile |

| Boc | -CO₂C(CH₃)₃ | Boc₂O, base (e.g., Et₃N, DMAP) | Mild Acid (TFA, HCl in Dioxane) | Stable to base, hydrogenolysis, mild nucleophiles. |

| Cbz (Z) | -CO₂CH₂Ph | Cbz-Cl, base (e.g., NaHCO₃) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, most redox agents. |

| Benzoyl (Bz) | -COPh | Benzoyl chloride, base | Strong acid or base (hydrolysis) | Very robust, requires harsh cleavage. |

Protection of the C3-Hydroxyl Group

Once the amine is protected, the secondary alcohol can be masked if necessary. The choice of protecting group depends on the anticipated downstream reactions. Common choices include silyl ethers for their ease of introduction and tunable lability.

-

tert-Butyldimethylsilyl (TBDMS or TBS): Introduced using TBDMS-Cl and an amine base like imidazole, the TBDMS group is robust enough to withstand many reaction conditions, including organometallic additions and some oxidations, but can be selectively removed with fluoride sources like tetrabutylammonium fluoride (TBAF).

-

Triethylsilyl (TES): TES ethers are more labile than TBDMS ethers and can often be cleaved under mildly acidic conditions that may not affect a Boc group, offering a degree of orthogonality.

Chapter 2: Stereoselective Functionalization of the Pyrrolidine Core

The true synthetic power of (R)-3-hydroxypyrrolidine is realized through the selective manipulation and functionalization of its core structure. The C3 and C4 positions are the primary sites for modification, allowing for the introduction of diverse substituents with high stereocontrol.

Inversion of Stereochemistry at C3: The Mitsunobu Reaction

A frequent and powerful transformation is the inversion of the C3 stereocenter to access the corresponding (S)-3-substituted pyrrolidine derivatives. The Mitsunobu reaction is the preeminent method for achieving this.[9] This reaction converts the alcohol into a variety of functional groups with a clean inversion of stereochemistry, proceeding via an SN2 mechanism.[10][11]

The reaction involves activating the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] The resulting alkoxyphosphonium salt is a superb leaving group, which is then displaced by a suitable nucleophile.

Causality in Reagent Choice: The nucleophile (Nu-H) must be sufficiently acidic (pKa typically < 15) to protonate the betaine intermediate formed from PPh₃ and DEAD/DIAD, which prevents unwanted side reactions.[11][12] Common nucleophiles include carboxylic acids (to form esters), phenols (to form ethers), and nitrogen nucleophiles like phthalimide or hydrazoic acid.[9] The use of DIAD is often preferred over DEAD due to its reduced toxicity and the easier removal of its hydrazine byproduct.

Oxidation to N-Protected-pyrrolidin-3-one

Oxidation of the C3-hydroxyl group to the corresponding ketone is a pivotal step that opens up a wealth of subsequent functionalization possibilities. The resulting N-protected-pyrrolidin-3-one is a versatile intermediate for introducing substituents at both the C2 and C4 positions via enolate chemistry.

Common and reliable oxidation methods include:

-

Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with DMSO, followed by an amine base (e.g., triethylamine). It is highly effective and performed at low temperatures (-78 °C), minimizing side reactions.

-

Dess-Martin Periodinane (DMP): A mild and convenient reagent that allows for oxidation at room temperature with high efficiency.

-

TEMPO-mediated Oxidation: Uses a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite. This method is often favored in process chemistry for its cost-effectiveness and milder conditions.

Stereoselective Functionalization at C4

With the ketone in hand, the C4 position can be functionalized. For instance, creating complex 3,4-disubstituted pyrrolidine scaffolds is a key strategy in drug design.[2] Palladium-catalyzed C(sp³)–H arylation has been used to introduce aryl groups at the C4 position with high regio- and stereoselectivity.[2] Another common approach involves forming an enolate or enamine from the ketone and reacting it with an electrophile. Subsequent reduction of the ketone can then be controlled to yield either the cis or trans 3,4-disubstituted product, depending on the choice of reducing agent and directing effects of the C4 substituent.

Chapter 3: Applications in the Synthesis of Antiviral Drugs

The versatility of (R)-3-hydroxypyrrolidine is best illustrated by its role in the synthesis of complex pharmaceutical agents, particularly antiviral drugs.[1][13][14] The pyrrolidine scaffold is a key component in several protease inhibitors used to treat Hepatitis C (HCV) and HIV.

Synthesis of a Key Intermediate for Telaprevir

Telaprevir (Incivek) is a potent inhibitor of the HCV NS3/4A serine protease.[15][16] While multiple synthetic routes exist, many leverage chiral precursors to construct the complex framework.[15][17][18][19] The core structure often involves a substituted proline-like fragment, for which (R)-3-hydroxypyrrolidine derivatives serve as excellent starting points. For example, a synthetic strategy could involve using (R)-N-Boc-3-hydroxypyrrolidine as a scaffold to build more complex bicyclic pyrrolidine structures, which are key components of the drug.[15][17]

Synthesis of a Bicyclic Proline Fragment for Boceprevir

Boceprevir is another first-generation HCV NS3/4A protease inhibitor.[20][21] A key structural feature of Boceprevir is the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate moiety.[22] This highly constrained, bicyclic proline analog is crucial for binding to the protease active site.[22] Several syntheses of this fragment have been developed, some of which can be envisioned starting from a chiral pyrrolidine precursor like (R)-3-hydroxypyrrolidine through a series of steps involving intramolecular cyclization. The synthesis is often complex, but starting with a pre-existing chiral center greatly simplifies the process and ensures the final product has the correct stereochemistry.[23][24]

Chapter 4: Detailed Experimental Protocols

To provide actionable guidance, this section details representative protocols for key transformations of (R)-3-hydroxypyrrolidine. These protocols are based on established literature procedures and are designed to be self-validating.

Protocol 4.1: N-Boc Protection of (R)-3-Hydroxypyrrolidine

Objective: To synthesize (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Materials:

-

(R)-3-Hydroxypyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (approx. 0.2 M).

-

Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 4.2: Stereochemical Inversion via Mitsunobu Reaction

Objective: To synthesize (S)-N-Boc-3-(4-nitrobenzoyloxy)pyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine.

Materials:

-

(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (from Protocol 4.1)

-

Triphenylphosphine (PPh₃)

-

4-Nitrobenzoic acid (p-NBA)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF (approx. 0.1 M), add triphenylphosphine (1.5 eq) and 4-nitrobenzoic acid (1.5 eq).[25]

-

Cool the resulting mixture to 0 °C using an ice bath under a nitrogen atmosphere.

-

Add DIAD (1.5 eq) dropwise to the cooled solution over 20-30 minutes. A slight exotherm and color change may be observed.[25]

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 6-8 hours.

-

Monitor the reaction by TLC for the disappearance of the starting alcohol. The formation of solid triphenylphosphine oxide is an indication of reaction progress.[25]

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purification: The crude product contains triphenylphosphine oxide, a common byproduct of the Mitsunobu reaction.[12] Purify the desired product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes). The resulting ester can then be hydrolyzed under basic conditions to yield (S)-N-Boc-3-hydroxypyrrolidine.

Conclusion

(R)-3-hydroxypyrrolidine is a cornerstone of modern chiral pool synthesis. Its ready availability and the well-defined reactivity of its functional groups provide a reliable and efficient pathway to complex, enantiomerically pure molecules. By mastering the strategic application of protecting groups and stereocontrolled functionalization reactions—such as oxidation and Mitsunobu inversion—drug development professionals can leverage this building block to construct novel molecular architectures. The successful incorporation of this synthon into the total synthesis of high-profile antiviral drugs like Telaprevir and Boceprevir underscores its enduring value and strategic importance in the ongoing quest for new therapeutic agents.

References

-

Li, Z., Feiten, H. J., Chang, D., Duetz, W. A., van Beilen, J. B., & Witholt, B. (2001). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. Journal of Organic Chemistry, 66(25), 8424-30. [Link]

-

Znabet, A., Polak, M. M., Janssen, E., de Kanter, F. J. J., Turner, N. J., Orru, R. V. A., & Ruijter, E. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918-7920. [Link]

-

Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

-

Bhalerao, D. S., et al. (2015). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Organic Process Research & Development, 19(11), 1559-1567. [Link]

-

Li, Z., et al. (2001). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. ResearchGate. [Link]

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]

-

Semantic Scholar. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia. [Link]

-

Zhang, G., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC - NIH. [Link]

-

Organic-Chemistry.org. (2019). Mitsunobu Reaction. Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Structure activity synthesis of boceprevir. ResearchGate. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. [Link]

-

Semantic Scholar. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar. [Link]

- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Höfner, G., & Wanner, K. T. (1998). Ex-chiral pool synthesis and pharmacological aspects of 3-pyrrolidinylisoxazoles. PubMed. [Link]

-

ResearchGate. (n.d.). Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of Telaprevir 1 by Eelco Ruijter et al. ResearchGate. [Link]

-

Lee, K. I., & Lee, J. Y. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

- Google Patents. (2014). WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof.

-

Taylor & Francis. (n.d.). Telaprevir – Knowledge and References. Taylor & Francis. [Link]

-

de la Torre, A., & Bugaenko, M. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC - NIH. [Link]

-

University of Rochester. (n.d.). Protecting Groups. University of Rochester. [Link]

- Google Patents. (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Schmermund, L., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. [Link]

- Google Patents. (2014). WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof.

-

Your Drug Discovery. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Your Drug Discovery. [Link]

-

Ke, J., et al. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. PMC - NIH. [Link]

-

Slideshare. (n.d.). Important Synthesis of Antiviral Drugs. Slideshare. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ex-chiral pool synthesis and pharmacological aspects of 3-pyrrolidinylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis | MDPI [mdpi.com]

- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]

- 8. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. tcichemicals.com [tcichemicals.com]

- 13. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Important Synthesis of Antiviral Drugs | PPTX [slideshare.net]

- 15. medkoo.com [medkoo.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. WO2014203208A1 - Process for the preparation of telaprevir and intermediates thereof - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

- 22. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. medkoo.com [medkoo.com]

- 25. organic-synthesis.com [organic-synthesis.com]

spectroscopic data (NMR, IR, MS) of (R)-Boc-3-mercaptopyrrolidine

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-Boc-3-mercaptopyrrolidine

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and physicochemical properties of chiral building blocks is fundamental to the design and synthesis of new chemical entities. (R)-Boc-3-mercaptopyrrolidine, a key intermediate, presents a unique combination of a chiral center, a protected amine, and a reactive thiol group. Its precise spectroscopic characterization is therefore of paramount importance for quality control, reaction monitoring, and ultimate success in complex synthetic pathways.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for (R)-Boc-3-mercaptopyrrolidine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in the fundamental principles of each technique and supported by data from analogous structures. Detailed, field-proven protocols for data acquisition are also provided to ensure reliable and reproducible results.

Molecular Structure and Properties

(R)-Boc-3-mercaptopyrrolidine, also known as (R)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate, is a chiral organic compound with the following key properties:

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂S |

| Molecular Weight | 203.30 g/mol |

| CAS Number | 1236007-42-3 |

| Appearance | Expected to be a colorless to pale yellow oil |

The structure, illustrated below, features a pyrrolidine ring with a stereocenter at the C3 position, a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, and a thiol (-SH) functional group.

Caption: 2D Structure of (R)-Boc-3-mercaptopyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (R)-Boc-3-mercaptopyrrolidine in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra, based on the analysis of its functional groups and comparison with structurally similar molecules.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the pyrrolidine ring protons, the Boc group, and the thiol proton. Due to the chiral center at C3, the protons on C2, C4, and C5 are diastereotopic and will likely appear as complex multiplets.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.6 - 3.2 | m | 4H | H-2, H-5 | Protons on carbons adjacent to the nitrogen are deshielded. Diastereotopicity leads to complex splitting. |

| ~ 3.1 - 2.9 | m | 1H | H-3 | The proton on the carbon bearing the thiol group is expected in this region. |

| ~ 2.2 - 1.9 | m | 2H | H-4 | Protons on the C4 carbon of the pyrrolidine ring. |

| ~ 1.6 - 1.5 | t | 1H | SH | The thiol proton typically appears as a triplet due to coupling with the adjacent C-H proton. Its chemical shift can be variable and may broaden or exchange with D₂O. |

| 1.46 | s | 9H | C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 154.7 | C =O (Boc) | The carbonyl carbon of the carbamate is typically found in this region. |

| ~ 79.5 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~ 54 - 52 | C -2, C -5 | Carbons adjacent to the nitrogen atom. |

| ~ 40 - 38 | C -3 | The carbon atom attached to the sulfur. |

| ~ 34 - 32 | C -4 | The remaining pyrrolidine ring carbon. |

| 28.6 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of (R)-Boc-3-mercaptopyrrolidine and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with standard parameters (e.g., 16 scans, 2-second relaxation delay).

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups present in (R)-Boc-3-mercaptopyrrolidine.

Predicted IR Spectrum Analysis

The IR spectrum will be characterized by absorptions corresponding to the N-H (from the carbamate, though technically a C-N-C bond), C=O, C-N, C-O, and S-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2975, 2870 | Medium | C-H stretch (aliphatic) |

| ~ 2550 | Weak | S-H stretch (thiol) |

| ~ 1690 | Strong | C=O stretch (Boc carbamate) |

| ~ 1400 | Medium | C-N stretch |

| ~ 1160 | Strong | C-O stretch (Boc ester) |

Experimental Protocol for IR Spectroscopy

Objective: To confirm the presence of key functional groups.

Methodology:

-

Sample Preparation (Neat/Thin Film): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Mass Spectrometry Analysis (Electrospray Ionization - Time of Flight, ESI-TOF)

Predicted Mass Spectrum:

-

Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ is expected at m/z 204.1053. A sodium adduct [M+Na]⁺ at m/z 226.0872 may also be observed.

-

Major Fragments: The Boc group is known to undergo characteristic fragmentation. Key expected fragments include:

-

[M - C₄H₈ + H]⁺ (m/z 148.0534): Loss of isobutylene.

-

[M - Boc + H]⁺ (m/z 104.0530): Loss of the entire Boc group.

-

[C₄H₉]⁺ (m/z 57.0704): The tert-butyl cation.

-

Caption: Predicted fragmentation pathway of (R)-Boc-3-mercaptopyrrolidine in ESI-MS.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as an ESI-TOF instrument.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis of (R)-Boc-3-mercaptopyrrolidine is crucial for its effective use in research and development. This guide provides a detailed framework for the expected NMR, IR, and MS data, along with robust experimental protocols. By adhering to these methodologies and understanding the principles behind the spectral interpretations, researchers can ensure the quality and identity of this important chiral building block, thereby facilitating the advancement of their synthetic chemistry programs.

References

(R)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

(R)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry. Its unique trifunctional nature—a protected amine, a reactive thiol, and a stereocenter—makes it a valuable synthon for the development of novel therapeutics. This guide provides an in-depth analysis of its commercial availability, key chemical properties, and established applications, with a focus on empowering researchers in drug discovery and development.

Part 1: Commercial Availability and Supplier Landscape

The accessibility of high-quality starting materials is a cornerstone of successful drug development campaigns. This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger-scale development needs.

1.1. Key Commercial Suppliers

A comprehensive market survey reveals several reputable suppliers for this compound. When selecting a vendor, researchers should prioritize purity, lot-to-lot consistency, and the availability of comprehensive analytical data.

| Supplier | Purity | Available Quantities |

| AK Scientific, Inc. | 95% | Not Specified |

| Biotuva Life Sciences | 97% | 25mg, 100mg |

| AbacipharmTech | Not Specified | Not Specified |

| AiFChem | 95+% | Not Specified |

| BLDpharm | Not Specified | Not Specified |

1.2. Procurement Considerations for Researchers

-

Purity and Analysis: For drug discovery applications, a purity of ≥95% is generally recommended. Always request a Certificate of Analysis (CoA) to verify the identity and purity of the material.

-

Scalability: For projects that may advance to preclinical or clinical stages, it is crucial to select a supplier with demonstrated scale-up capabilities.

-

Technical Support: Reputable suppliers should be able to provide technical support regarding the handling, storage, and use of the compound.

Part 2: Scientific and Technical Profile

A thorough understanding of the chemical and physical properties of this compound is essential for its effective and safe utilization in the laboratory.

2.1. Chemical and Physical Properties

| Property | Value |

| CAS Number | 1236007-42-3[1][2] |

| Molecular Formula | C9H17NO2S[3] |

| Molecular Weight | 203.30 g/mol [3] |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Purity | Typically ≥95% |

| Storage Conditions | Inert atmosphere, 2-8°C[4] |

2.2. Handling and Safety

This compound is classified as a hazardous chemical and requires careful handling to ensure laboratory safety.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautionary Measures:

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[5] Store in a cool, dry place for long-term storage.[5]

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it a versatile building block for the synthesis of complex molecular architectures.

3.1. Role as a Chiral Building Block

The presence of a stereocenter at the 3-position of the pyrrolidine ring allows for the synthesis of enantiomerically pure compounds. This is critical in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The Boc-protecting group provides a stable handle that can be easily removed under mild acidic conditions, allowing for further functionalization of the nitrogen atom.[6]

3.2. Utility in the Synthesis of Bioactive Molecules

This compound is commonly employed in the preparation of a variety of bioactive molecules, including neurologically active compounds and protease inhibitors.[6] The thiol group can be used for conjugation to other molecules or for direct interaction with biological targets.

3.3. Experimental Workflow: A Conceptual Overview

The following diagram illustrates a generalized workflow for the utilization of this compound in a synthetic chemistry campaign.

Caption: Generalized synthetic workflow.

Step-by-Step Protocol Considerations:

-

Reaction at the Thiol Group: The nucleophilic thiol can be reacted with a variety of electrophiles. Ensure anhydrous conditions to prevent side reactions.

-

Boc Deprotection: Treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard method for Boc removal.

-

Reaction at the Amine: The deprotected secondary amine can then be functionalized using a wide range of standard organic reactions.

-

Purification and Characterization: At each step, purification by chromatography (e.g., column chromatography, HPLC) and characterization by analytical techniques (e.g., NMR, MS) are essential to ensure the identity and purity of the intermediates and the final product.

References

A comprehensive list of references, including supplier links and safety data sheets, will be provided upon request to support the information presented in this guide.

Sources

- 1. 1236007-42-3 | this compound - AiFChem [aifchem.com]

- 2. 1236007-42-3|this compound|BLD Pharm [bldpharm.com]

- 3. tert-Butyl 3-mercaptopyrrolidine-1-carboxylate – Biotuva Life Sciences [biotuva.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. aksci.com [aksci.com]

- 6. (R)-tert-Butyl 3-vinylpyrrolidine-1-carboxylate [myskinrecipes.com]

The Privileged Scaffold: A Guide to Chiral Pyrrolidine-Based Ligands in Asymmetric Catalysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral pyrrolidine framework is one of the most successful and versatile scaffolds in the field of asymmetric catalysis.[1][2] Derived frequently from the inexpensive and naturally abundant amino acid proline, these structures form the basis of a vast array of organocatalysts and metal ligands that have revolutionized the synthesis of enantiomerically enriched molecules.[3][4] This guide provides a comprehensive overview of the core principles, key ligand classes, mechanistic intricacies, and practical applications of chiral pyrrolidine-based systems. We will explore their dual modes of activation—enamine and iminium catalysis—delve into the design principles that have led to highly efficient catalysts like the Hayashi-Jørgensen family, and provide validated experimental protocols for their use in key synthetic transformations.

Introduction: Why the Pyrrolidine Scaffold is Privileged

The five-membered saturated nitrogen heterocycle of pyrrolidine is a recurring motif in a multitude of natural products, pharmaceuticals, and bioactive compounds.[2][5] This prevalence is not coincidental; the ring's conformational rigidity and the stereochemically defined centers that can be installed upon it make it an ideal chiral template. In catalysis, the secondary amine of the pyrrolidine ring is the cornerstone of its reactivity, acting as a powerful nucleophile and a proton shuttle.

The journey of pyrrolidine catalysis began with the pioneering work on L-proline, which was initially used in the Hajos–Parrish–Eder–Sauer–Wiechert reaction in the 1970s.[6][7] However, it was not until the turn of the 21st century that its true potential as a general "simplest enzyme" was unlocked, catalyzing intermolecular aldol and Mannich reactions with remarkable stereoselectivity.[6][8] Since these seminal discoveries, the field has exploded, with rationally designed pyrrolidine derivatives overcoming the limitations of proline, such as poor solubility in organic solvents and the need for high catalyst loadings.[7][9]

Core Concepts: The Duality of Pyrrolidine Activation

Chiral pyrrolidine catalysts primarily operate through two distinct, yet complementary, modes of substrate activation by forming key intermediates: nucleophilic enamines and electrophilic iminium ions . Understanding these pathways is fundamental to harnessing their synthetic power.

Enamine Catalysis: Raising the HOMO

In enamine catalysis, the secondary amine of the pyrrolidine catalyst reversibly condenses with a saturated aldehyde or ketone. This process forms a chiral enamine intermediate. The key insight here is that this enamine is a significantly more nucleophilic species than the corresponding enol or enolate of the parent carbonyl compound—it is a neutral, activated form of an enolate. This "HOMO-raising" activation allows the carbonyl compound to act as a potent nucleophile, attacking a wide range of electrophiles. The chiral environment of the pyrrolidine backbone masterfully directs this attack to one face of the electrophile, inducing high enantioselectivity. The classic proline-catalyzed aldol reaction is the archetypal example of this activation mode.[8][10][11][12]

Iminium Catalysis: Lowering the LUMO

Conversely, when the pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde or ketone, it forms a chiral iminium ion .[13] The positive charge on the nitrogen atom acts as a powerful electron sink, drastically lowering the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). This "LUMO-lowering" activation renders the β-carbon of the unsaturated system highly electrophilic and susceptible to attack by even weak nucleophiles. The bulky substituents on the pyrrolidine ligand effectively shield one of the enantiotopic faces of the iminium ion, ensuring that the nucleophile approaches from a specific trajectory, thereby controlling the stereochemical outcome.[14][15] This mode of activation is central to highly enantioselective Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions.[14]

Caption: Dual activation modes of chiral pyrrolidine catalysts.

A Tour of Key Ligand Classes

The evolution from simple proline to sophisticated, highly engineered pyrrolidine catalysts showcases remarkable progress in catalyst design.

Proline and Simple Derivatives

(S)-Proline is the progenitor of the field. Its bifunctional nature, containing both a secondary amine (nucleophile/base) and a carboxylic acid (Brønsted acid), is key to its catalytic activity, particularly in enabling a compact, hydrogen-bonded transition state.[10][12] While effective, proline suffers from drawbacks, including requiring high catalyst loadings (10-30 mol%) and limited solubility in common non-polar organic solvents.[7]

To address these issues, researchers developed derivatives where the carboxylic acid is replaced with other acidic moieties, such as tetrazoles or acylsulfonamides. These modifications enhance solubility in solvents like dichloromethane and often lead to superior catalytic activity at lower loadings.[7][9]

Table 1: Performance Comparison in the Asymmetric Mannich Reaction

| Catalyst | Solvent | Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| L-Proline | DMSO | 20 | 24 | 95 | 94 | [7] |

| L-Proline | CH₂Cl₂ | 20 | 24 | No Reaction | - | [7] |

| Tetrazole 5 | CH₂Cl₂ | 5 | 4 | 98 | >99 | [7][9] |

| Acylsulfonamide | CH₂Cl₂ | 5 | 24 | 97 | 99 | [9] |

(Data is illustrative for the reaction of cyclohexanone with N-PMP-protected α-imino ethyl glyoxalate)

Diarylprolinol Silyl Ethers: The Hayashi-Jørgensen Catalysts

A paradigm shift in organocatalysis occurred with the independent development of diarylprolinol silyl ethers by the Hayashi and Jørgensen groups.[1][16] These catalysts, derived from prolinol, feature a bulky diaryl(trialkylsilyloxy)methyl group at the C2 position of the pyrrolidine ring.

The genius of this design lies in the function of the bulky substituent. It is not merely a passive protecting group; it creates a well-defined, sterically crowded chiral pocket. This pocket effectively blocks one face of the enamine or iminium ion intermediate, forcing the substrate to approach from the exposed face, resulting in exceptionally high levels of stereocontrol.[14][15] These catalysts are highly soluble in a wide range of organic solvents and are effective at low catalyst loadings (0.5-5 mol%), making them true workhorses in modern organic synthesis.[17][18] They have been successfully applied in a vast number of transformations, including Michael additions, Diels-Alder reactions, and α-functionalizations.[14][16][19]

Pyrrolidine-Phosphine (P,N) Ligands for Metal Catalysis

Beyond organocatalysis, the chiral pyrrolidine scaffold is a premier ligand framework for asymmetric metal catalysis. By incorporating a phosphine donor, typically attached to the nitrogen or at another position on the ring, versatile P,N-type ligands are created.[20] These ligands chelate to a metal center (e.g., Palladium, Iridium, Copper), forming a chiral coordination sphere that directs the outcome of transformations like allylic alkylations and Heck reactions.[21] In these systems, the stereoselectivity arises from the rigid conformation of the chelated ligand, which dictates the binding orientation of the substrates to the metal center.[20][21]

Immobilized and Supported Catalysts for Sustainability

A critical consideration in both academic and industrial settings is catalyst recyclability. To this end, significant effort has been invested in immobilizing chiral pyrrolidine catalysts on solid supports. Strategies include grafting onto polystyrene resins, poly(ethylene glycol) (PEG), or even magnetic nanoparticles.[22][23][24][25] A successful supported catalyst must retain the high activity and selectivity of its homogeneous counterpart while allowing for simple recovery by filtration or magnetic separation.[26] These systems are particularly attractive for continuous-flow processes and for reactions in alternative media like water, contributing to greener chemical synthesis.[22][27]

Mechanistic Deep Dive: The Proline-Catalyzed Aldol Reaction

To illustrate the intricate details governing stereoselectivity, we will examine the mechanism of the proline-catalyzed intermolecular aldol reaction between a ketone and an aldehyde. The currently accepted model involves an enamine-based catalytic cycle.[8][11]

-

Catalyst Activation: Proline reacts with the ketone donor to form an enamine intermediate. This is the key nucleophilic species.[10][28]

-

C-C Bond Formation: The enamine attacks the aldehyde acceptor. The stereochemistry of this step is determined by a highly organized, chair-like six-membered transition state, as proposed by Zimmerman and Traxler.[10][12] The aldehyde's substituent occupies an equatorial position to minimize steric hindrance. The carboxylic acid of the proline plays a crucial role here, acting as a Brønsted acid to activate the aldehyde via hydrogen bonding and then as a proton shuttle.

-

Hydrolysis and Regeneration: The resulting iminium ion intermediate is hydrolyzed by water to release the aldol product and regenerate the proline catalyst, closing the catalytic cycle.[29]

There has been some debate regarding the involvement of one or two proline molecules in the transition state and the role of parasitic oxazolidinone species, but substantial kinetic and computational evidence supports the single-proline, enamine-based pathway for intermolecular reactions.[10][11]

Caption: Catalytic cycle for the (S)-proline-catalyzed aldol reaction.

Practical Guide: Experimental Protocols

Trustworthiness in a protocol comes from its reproducibility. The following procedure describes a robust and validated method for the asymmetric Michael addition of a ketone to a nitroolefin using a Hayashi-Jørgensen catalyst, a cornerstone reaction in organocatalysis.

Synthesis of a Diarylprolinol Silyl Ether Catalyst

A common workflow for synthesizing the catalyst itself provides valuable context for its application.

Caption: General synthesis workflow for a Hayashi-Jørgensen catalyst.

Protocol: Asymmetric Michael Addition to a Nitroolefin